
3-Cyanopyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S. It is a derivative of pyridine, characterized by the presence of a cyano group at the third position and a sulfonamide group at the second position of the pyridine ring.
Mechanism of Action
Target of Action
Cyanopyridine derivatives have been reported to possess various pharmacological activities .
Biochemical Pathways
It’s worth noting that cyanopyridine derivatives have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2) .
Biochemical Analysis
Biochemical Properties
It is known that cyanopyridines, a group to which 3-Cyanopyridine-2-sulfonamide belongs, have been found to have various pharmacological activities .
Cellular Effects
This compound has been found to have cytotoxic activity against certain human cancer cell lines . For example, it has been observed to have promising cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
Molecular Mechanism
It has been suggested that cyanopyridines may act as survivin modulators and apoptosis inducers . Survivin is a protein that inhibits apoptosis and promotes cell proliferation, and its overexpression is often associated with cancer .
Temporal Effects in Laboratory Settings
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers . This suggests that the effects of this compound could potentially change over time due to its interactions with other molecules.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that sulfonamides, a class of compounds to which this compound belongs, are widely used antibacterial agents in veterinary medicine .
Metabolic Pathways
It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions .
Transport and Distribution
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may interact with various transporters or binding proteins.
Subcellular Localization
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with sulfonamide reagents under specific conditions. One common method includes the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate as precursors . These compounds react with cyanoacetic acid hydrazones in the presence of piperidine acetate and acetic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyanopyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells.
Materials Science:
Comparison with Similar Compounds
3-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the third position.
2-Sulfonamidopyridine: Contains the sulfonamide group at the second position but lacks the cyano group.
3-Cyanopyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: 3-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyanopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCSINMDPLNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
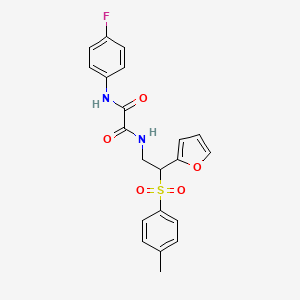
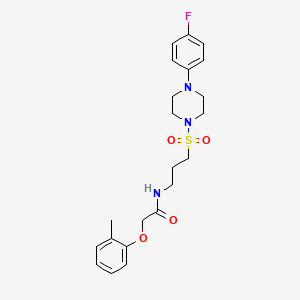

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
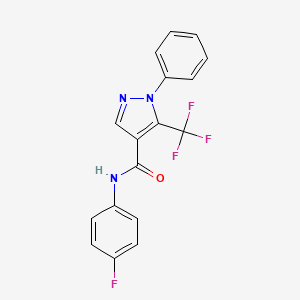
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
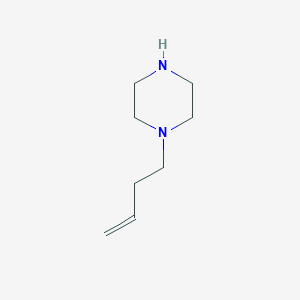
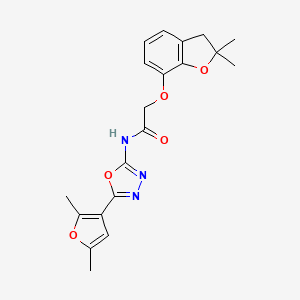
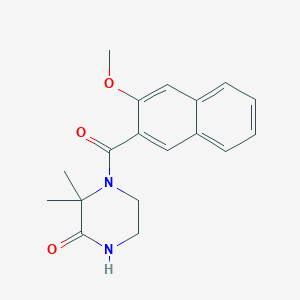
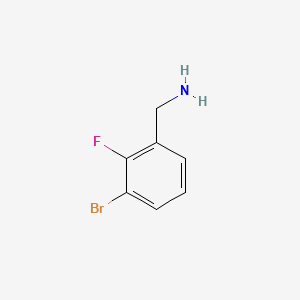
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
